molecular formula C19H23N3O4S2 B2501152 N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-65-5

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2501152
CAS No.: 851782-65-5
M. Wt: 421.53
InChI Key: HFABKKVUWYWTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound known for its diverse chemical properties and applications. This compound is recognized for its unique structure featuring multiple functional groups, including sulfonamide and pyrazole moieties, which contribute to its reactivity and potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. Starting materials may include p-tolyl derivatives and sulfonyl chloride reagents. The reaction sequence often involves the formation of the pyrazole ring followed by sulfonamide formation through nucleophilic substitution reactions.

  • Formation of the Pyrazole Ring

    • Step 1: : Condensation of p-tolyl hydrazine with α,β-unsaturated ketones or aldehydes under acidic or basic conditions to form pyrazole intermediates.

    • Step 2: : Cyclization of the intermediates to yield the desired pyrazole ring.

  • Sulfonamide Formation

    • Step 1: : Reaction of the pyrazole compound with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where precise control of reaction conditions, such as temperature, pressure, and solvent composition, is crucial. Optimization of yields and purity often involves the use of catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxidizing agents can lead to the formation of sulfoxides and sulfones.

  • Reduction: : Reduction reactions may convert sulfonyl groups to sulfides or thiols.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic or pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Peroxides (e.g., hydrogen peroxide) or hypervalent iodine reagents under mild to moderate conditions.

  • Reduction: : Metal hydrides (e.g., lithium aluminum hydride) or catalytic hydrogenation.

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions include modified sulfonamides, substituted pyrazoles, and various derivatives that retain the core structure of the compound.

Scientific Research Applications

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has broad applications in scientific research:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or binding agent in biochemical assays.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzymatic activity or modulating receptor functions. Specific pathways and molecular interactions depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1-(sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: : Shares a similar structure but with different substituents on the sulfonamide group.

  • N-(3-(1-(methylsulfonyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: : Variations in the aromatic substitution patterns.

Uniqueness

The unique combination of sulfonamide and pyrazole functionalities in N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide contributes to its distinct chemical reactivity and diverse applications. Its ability to undergo various modifications makes it a valuable compound in research and industrial contexts.

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-7-5-6-16(12-17)18-13-19(22(20-18)27(3,23)24)15-10-8-14(2)9-11-15/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFABKKVUWYWTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.